molecular formula C15H14ClNO B3050352 Carbamic chloride, bis(phenylmethyl)- CAS No. 25370-09-6

Carbamic chloride, bis(phenylmethyl)-

Cat. No.: B3050352
CAS No.: 25370-09-6
M. Wt: 259.73 g/mol
InChI Key: XJZOWMZIBPJQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic chloride, bis(phenylmethyl)-, also known as dibenzylcarbamic chloride, is a carbamic acid derivative with the molecular formula C₁₅H₁₄ClNO. It features two benzyl (phenylmethyl) groups attached to the nitrogen atom of a carbamoyl chloride moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of carbamates and ureas via nucleophilic substitution reactions . Its synthesis involves reacting dibenzylamine with chlorinating agents such as phosgene or thionyl chloride, as demonstrated in the preparation of structurally analogous compounds in European Patent EP 2 881 393 B1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, bis(phenylmethyl)-, can be synthesized through various methods. One common approach involves the reaction of N,N-bis(phenylmethyl)amine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The general reaction is as follows:

N,N-bis(phenylmethyl)amine+PhosgeneCarbamic chloride, bis(phenylmethyl)-+Hydrogen chloride\text{N,N-bis(phenylmethyl)amine} + \text{Phosgene} \rightarrow \text{Carbamic chloride, bis(phenylmethyl)-} + \text{Hydrogen chloride} N,N-bis(phenylmethyl)amine+Phosgene→Carbamic chloride, bis(phenylmethyl)-+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of carbamic chloride, bis(phenylmethyl)-, often involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, bis(phenylmethyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and ureas.

    Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(phenylmethyl)amine and carbon dioxide.

    Reduction: It can be reduced to N,N-bis(phenylmethyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Water: Hydrolyzes in the presence of water.

Major Products

    Carbamates: Formed by reaction with alcohols.

    Ureas: Formed by reaction with amines.

    N,N-bis(phenylmethyl)amine: Formed by hydrolysis or reduction.

Scientific Research Applications

Carbamic chloride, bis(phenylmethyl)-, has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as the protection of amine groups in peptide synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs containing carbamate or urea functionalities.

    Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic chloride, bis(phenylmethyl)-, involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. This leads to the formation of carbamate or urea derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role in organic synthesis and chemical modification of biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the molecular structures and key substituents of bis(phenylmethyl)carbamic chloride with related carbamic chlorides:

Compound Name Molecular Formula Substituents on Nitrogen Key Structural Features
Carbamic chloride, bis(phenylmethyl)- C₁₅H₁₄ClNO Two benzyl (C₆H₅CH₂) groups Bulky aromatic substituents
Phenylcarbamic chloride C₇H₆ClNO Single phenyl (C₆H₅) group Smaller aromatic substituent
Dimethylcarbamic chloride C₃H₆ClNO Two methyl (CH₃) groups Small aliphatic substituents
Bis(2-chloroethyl)carbamic chloride C₅H₈Cl₃NO Two 2-chloroethyl (ClCH₂CH₂) groups Electron-withdrawing substituents

Notes:

  • Phenylcarbamic chloride (C₇H₆ClNO) lacks the steric bulk of benzyl groups, making it more reactive in certain substitution reactions .

Physical and Chemical Properties

Available data for selected carbamic chlorides are summarized below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Bis(phenylmethyl)carbamic chloride* 267.73 Not reported Not reported ~1.2 (estimated)
Phenylcarbamic chloride 155.58 Not reported Not reported Not reported
Dimethylcarbamic chloride 107.55 Not reported Not reported Not reported
Bis(2-chloroethyl)carbamic chloride 204.48 290.2 ± 25.0 114–128 1.4 ± 0.1

Sources :

  • Data for bis(2-chloroethyl)carbamic chloride is from experimental measurements .
  • *Estimated values for bis(phenylmethyl)carbamic chloride are based on structural analogs .

Key Observations :

  • Bis(2-chloroethyl)carbamic chloride has a higher density (1.4 g/cm³) and boiling point (290°C) due to its electron-withdrawing chloroethyl groups .
  • The bulky benzyl groups in bis(phenylmethyl)carbamic chloride likely reduce its volatility compared to dimethylcarbamic chloride.

Reactivity Trends:

  • Steric Effects : The benzyl groups in bis(phenylmethyl)carbamic chloride hinder nucleophilic substitution, requiring harsher reaction conditions compared to dimethylcarbamic chloride .
  • Electronic Effects : Bis(2-chloroethyl)carbamic chloride’s chloroethyl groups enhance electrophilicity, increasing reactivity toward nucleophiles like amines or alcohols .

Biological Activity

Carbamic chloride, bis(phenylmethyl)-, commonly referred to as bis(benzyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including its interactions with enzymes, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for carbamic chloride, bis(phenylmethyl)- is C15_{15}H16_{16}ClN2_{2}O. Its structure consists of two phenylmethyl groups attached to a carbamic chloride moiety, which contributes to its unique biological properties.

PropertyValue
Molecular Weight276.75 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
StabilityModerate under physiological conditions

Carbamic compounds, including bis(phenylmethyl)-, are known to interact with various biological targets. The mechanism primarily involves modulation of enzyme activity through reversible inhibition or activation. These compounds can act as substrates or inhibitors for enzymes involved in neurotransmission and metabolic pathways.

  • Acetylcholinesterase Inhibition : Similar carbamate compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
  • Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that carbamates can also inhibit FAAH, an enzyme involved in the metabolism of fatty acid amides. Inhibition of FAAH leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and neuroprotection .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of carbamate derivatives on PC12 cells subjected to oxidative stress. The results showed that certain derivatives exhibited significant protective effects against hydrogen peroxide-induced cell injury, suggesting potential applications in neurodegenerative diseases .

Study 2: Antioxidant Activity

Research on related carbamate compounds has highlighted their antioxidant properties. For instance, one study reported that specific derivatives could scavenge free radicals effectively, thereby reducing oxidative stress markers in vitro .

Table 2: Biological Activities of Related Carbamates

Activity TypeCompound ExampleIC50_{50} Value
AChE InhibitionCarbamate A10 µM
FAAH InhibitionCarbamate B50 nM
Antioxidant ActivityCarbamate C15 µM

Research Findings

The research surrounding bis(phenylmethyl)carbamate is still evolving. However, findings suggest that its biological activities are closely linked to its structural features:

  • Chemical Stability : Carbamates generally exhibit good stability under physiological conditions but may undergo hydrolysis in the presence of water or enzymes .
  • Therapeutic Potential : Given their ability to modulate neurotransmitter levels and provide neuroprotection, carbamic compounds are being explored as potential therapeutic agents for cognitive disorders and pain management .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing bis(phenylmethyl)carbamic chloride with high purity, and how can side reactions be minimized?

  • Methodology : Utilize chloroformate-mediated reactions by reacting bis(phenylmethyl)amine with phosgene derivatives (e.g., triphosgene) under inert atmospheres. Control reaction temperature (0–5°C) to suppress hydrolysis or dimerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents improves purity. Monitor intermediates by TLC and confirm final product integrity via 1^1H NMR and FT-IR (e.g., carbonyl stretch at ~1750 cm1^{-1}) .

Q. How can researchers validate the structural integrity of bis(phenylmethyl)carbamic chloride using spectroscopic and chromatographic techniques?

  • Methodology : Combine 1^1H/13^13C NMR to confirm benzyl group integration and carbamoyl chloride functionality. For quantification, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous carbamic acid esters to resolve ambiguities . Mass spectrometry (ESI-MS) can confirm molecular weight ([M+Na]+^+ expected for C15_{15}H14_{14}ClNO2_2: ~308.7 Da) .

Q. What safety protocols are critical when handling bis(phenylmethyl)carbamic chloride in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and splash goggles due to the compound’s lachrymatory and potential carcinogenic properties (analogous to dimethylcarbamyl chloride hazards ). Neutralize spills with sodium bicarbonate slurry. Store under argon at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity in stereoselective syntheses of chiral bis(phenylmethyl)carbamic acid derivatives?

  • Methodology : Adapt asymmetric reduction techniques from nitroketone systems (e.g., sodium borohydride in alcohol/halogenated solvent mixtures at –15°C to 0°C, achieving >99% chiral purity ). Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in organic media) can further improve stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts from bis(phenylmethyl)carbamic chloride reactions?

  • Methodology : Apply multi-technique validation:

  • X-ray crystallography for unambiguous structural assignment of crystalline byproducts.
  • Computational modeling (DFT calculations) to predict 1^1H NMR shifts and compare with experimental data.
  • GC-MS to identify volatile impurities (e.g., residual benzyl chloride). Cross-check with synthetic replicates to distinguish artifacts from true intermediates .

Q. What analytical approaches are optimal for quantifying bis(phenylmethyl)carbamic chloride in complex reaction mixtures?

  • Methodology : Use 19^{19}F NMR (if fluorinated analogs are synthesized) or derivatization with fluorescent tags (e.g., dansyl chloride) for trace analysis. For kinetic studies, employ in-situ FT-IR to track carbonyl group consumption. Validate with LC-MS/MS for high sensitivity in low-concentration regimes .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent yields in bis(phenylmethyl)carbamic chloride syntheses across different solvent systems?

  • Methodology : Systematically test solvent polarity (e.g., dichloromethane vs. THF) and proticity (alcohols vs. ethers) to identify optimal dielectric environments for intermediate stabilization. Kinetic studies (variable-temperature NMR) can reveal solvent effects on reaction rates. Reconcile discrepancies by correlating solvent parameters (Hildebrand solubility) with yield trends .

Q. Experimental Design Considerations

Q. What factors should guide the design of catalytic systems for bis(phenylmethyl)carbamic chloride in multicomponent reactions?

  • Methodology : Screen Lewis acids (e.g., ZnCl2_2, FeCl3_3) for accelerating carbamoylation. Optimize catalyst loading (0.5–5 mol%) and solvent (aprotic, polar) to balance activity and side reactions. Use DoE (Design of Experiments) to evaluate interactions between temperature, catalyst, and stoichiometry .

Properties

IUPAC Name

N,N-dibenzylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZOWMZIBPJQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507687
Record name Dibenzylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-09-6
Record name Dibenzylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamic chloride, bis(phenylmethyl)-
Carbamic chloride, bis(phenylmethyl)-
Carbamic chloride, bis(phenylmethyl)-
Carbamic chloride, bis(phenylmethyl)-
Carbamic chloride, bis(phenylmethyl)-
Carbamic chloride, bis(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.